Pyripyropene M is a natural compound belonging to the class of pyripyropenes, which are known for their potent biological activities, particularly as inhibitors of acyl-CoA:cholesterol acyltransferase 2. This enzyme plays a crucial role in cholesterol metabolism, making pyripyropenes significant in the context of hyperlipidemia and related cardiovascular diseases. Pyripyropene M exhibits selective inhibition of this enzyme, which is linked to its potential therapeutic applications.
Pyripyropene M is derived from various fungal species, particularly those belonging to the genus Penicillium. The compound is classified as a sesquiterpene, a type of terpenoid that consists of three isoprene units. Its structural complexity and biological activity have garnered interest in both pharmacological and agricultural research contexts.
The synthesis of pyripyropene M involves several steps that include both biosynthetic and chemical approaches. The biosynthetic pathway typically starts with the polyketide synthase (PKS) pathway in fungi, where nicotinic acid-derived coenzyme A is utilized. Key steps include:
Technical details regarding specific reagents and conditions used in these reactions can vary based on the desired derivatives and yield optimization .
Pyripyropene M features a complex molecular structure characterized by multiple hydroxyl groups and a unique carbon skeleton typical of sesquiterpenes. The precise arrangement of these functional groups contributes to its biological activity.
The molecular formula for pyripyropene M is typically represented as C₁₈H₂₄O₅, with a molecular weight of approximately 320 g/mol. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for confirming its structure during synthesis .
Pyripyropene M undergoes various chemical reactions that are significant for its biological activity:
The technical details of these reactions often involve high-performance liquid chromatography (HPLC) for monitoring product formation and purity analysis.
Pyripyropene M primarily acts by inhibiting acyl-CoA:cholesterol acyltransferase 2, leading to reduced cholesterol esterification within cells. This inhibition helps lower cholesterol levels in circulation, which is beneficial in conditions such as hyperlipidemia.
Relevant data on melting point, boiling point, and other physical constants can be determined through standard laboratory techniques.
Pyripyropene M has notable applications in both scientific research and agriculture:
The ongoing research into pyripyropenes continues to explore their potential therapeutic benefits and applications across various fields.
Pyripyropenes are meroterpenoids biosynthesized by filamentous fungi, notably Aspergillus fumigatus and Penicillium coprobium. These compounds feature a hybrid molecular architecture comprising a polyketide-derived pyridine/pyrone core fused to a terpenoid moiety (typically farnesyl or geranylgeranyl). In A. fumigatus, biosynthesis initiates with nicotinic acid as the polyketide starter unit, activated as nicotinyl-CoA by a CoA ligase (Pyr1). The non-reducing polyketide synthase (NR-PKS) Pyr2 then catalyzes chain elongation using malonyl-CoA extender units to form 4-hydroxy-6-(3-pyridinyl)-2H-pyran-2-one (HPPO), the foundational polyketide scaffold [1] [9]. The terpenoid segment originates from the mevalonate pathway, where farnesyl pyrophosphate (FPP) serves as the prenyl donor.
Genomic analyses reveal that pyripyropene biosynthesis occurs within a dedicated gene cluster spanning ~24 kb. This cluster coordinates the timing and spatial organization of enzymatic reactions, ensuring efficient carbon flux and intermediate channeling [4] [10]. Recent transcriptomic studies under biofilm-forming conditions demonstrate upregulation of this cluster, suggesting ecological roles in fungal-bacterial interactions [3].
The core pyripyropene structure assembles via sequential actions of Pyr2 (PKS) and Pyr6 (prenyltransferase). Pyr2 belongs to the iterative type I PKS family, characterized by conserved domains: ketosynthase (KS), acyltransferase (AT), product template (PT), acyl carrier protein (ACP), and thioesterase (TE). The PT domain governs regioselective cyclization of the linear polyketide chain into HPPO, while the TE domain facilitates product release [5] [7].
Prenylation by Pyr6, a membrane-bound UbiA-type prenyltransferase, attaches the farnesyl group to C-3 of HPPO. This reaction is pivotal for generating the meroterpenoid skeleton. Mechanistically, Pyr6 eliminates pyrophosphate from FPP to form an allylic carbocation, which attacks HPPO’s C-3 position, yielding 3-farnesyl-HPPO. In vitro reconstitution assays confirm Pyr6’s strict specificity for farnesyl over geranylgeranyl donors [1] [9]. Subsequent epoxidation of the terminal olefin by the flavin-dependent monooxygenase Pyr5 generates the epoxide substrate essential for cyclization [1].
Table 1: Core Enzymes in Pyripyropene M Biosynthesis
Enzyme | Gene | Function | Product |
---|---|---|---|
CoA Ligase | pyr1 | Activates nicotinic acid as nicotinyl-CoA | Nicotinyl-CoA |
NR-PKS | pyr2 | Synthesizes and cyclizes polyketide chain | HPPO |
Prenyltransferase | pyr6 | Attaches farnesyl group to C-3 of HPPO | 3-Farnesyl-HPPO |
FMO | pyr5 | Epoxidizes terminal olefin of farnesyl chain | Epoxy-farnesyl HPPO |
Cyclase | pyr4 | Catalyzes terpenoid cyclization via protonation | Deacetylpyripyropene E |
Late-stage structural diversification of pyripyropenes involves regioselective acetylations catalyzed by two acetyltransferases, PpB8 (AT-1) and PpB9 (AT-2). Heterologous expression in Aspergillus oryzae and bioconversion assays delineate their substrate specificities:
Gene knockout studies in P. coprobium confirm that ppb8 and ppb9 are indispensable for pyripyropene M production, as Δppb8 and Δppb9 mutants accumulate deacetylated precursors. Structural modeling reveals conserved serine-histidine-aspartate catalytic triads in both enzymes, reminiscent of O-acetyltransferases in mycotoxin pathways [2].
Aspergillus oryzae serves as the premier heterologous host for reconstituting pyripyropene pathways due to its minimal background metabolism, genetic tractability, and robust precursor pools. Key strategies include:
Table 2: Heterologous Production of Pyripyropene Intermediates in Engineered Fungi
Host Strain | Expressed Genes | Fed Substrate | Product(s) | Yield (mg/L) |
---|---|---|---|---|
A. oryzae M-2-3 | pyr1 + pyr2 | Nicotinic acid | HPPO | 12.5 |
A. oryzae M-2-3 | pyr4 + pyr5 + pyr6 | HPPO | Deacetylpyripyropene E | 8.2 |
A. oryzae NSAR1 | pyr1–pyr6 | None | Deacetylpyripyropene E | 6.7 |
A. oryzae HL-1105 | ppb8 | deAc-PyE | Pyripyropene E | 10.1 |
A. oryzae HL-1105 | ppb9 | 11-deAc-PyO | Pyripyropene O + Pyripyropene A | 8.5 + 3.2 |
The pyripyropene cluster (9–12 genes) exhibits conserved synteny but significant divergence in regulation and tailoring enzymes across species:
Despite these advances, pyripyropene M’s exact biosynthetic route remains partially unresolved. Gene ppb7 (within the cluster) encodes a hypothetical protein with unknown function, postulated to assist in intermediate transport or cyclase folding [10]. Heterologous co-expression of ppb7 with core genes in A. nidulans is ongoing to elucidate its role.
Compound Names in Pyripyropene Biosynthesis
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9